2,3-Dahpic

Description

2,3-Dimethylbenzoic acid (CAS 603-79-2), also known as hemellitic acid, is an aromatic carboxylic acid with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.1745 g/mol . Its structure features a benzoic acid backbone with methyl groups at the 2- and 3-positions (Figure 1). This compound is notable for its applications in organic synthesis, coordination chemistry, and materials science due to its electron-donating methyl substituents and carboxylic acid functionality. Thermochemical data from NIST indicate a standard reaction enthalpy (ΔrH°) of 1419 ± 8.8 kJ/mol and Gibbs free energy (ΔrG°) of 1390 ± 8.4 kJ/mol, highlighting its stability under standard conditions .

Properties

CAS No. |

117085-60-6 |

|---|---|

Molecular Formula |

C25H33N2O6P |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

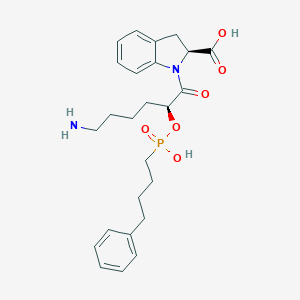

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1 |

InChI Key |

YNBOYTXJMIRRSS-UHFFFAOYSA-N |

SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |

Isomeric SMILES |

C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O |

Synonyms |

2,3-DAHPIC 2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves multiple steps, including the formation of the indole ring, the introduction of the carboxylic acid group, and the attachment of the phosphoryl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural similarities (2,3-disubstitution patterns) or functional relevance (carboxylic acids, heterocycles):

Table 1: Structural and Physicochemical Comparison

Key Comparisons :

Thermochemical Stability: 2,3-DMBA exhibits higher ΔrH° (1419 kJ/mol) compared to simpler benzoic acids like 3-methylbenzoic acid (ΔrH° ~ −385 kJ/mol for deprotonation), reflecting the stabilizing effect of methyl groups . In contrast, pyrazino-tetrazine derivatives (e.g., nitro-substituted) have extremely high heats of formation (HOFs > 500 kJ/mol) due to their nitrogen-rich, strained structures, making them suitable as explosives .

Reactivity and Biological Activity :

- 2,3-DMBA’s carboxylic acid group enables coordination with metals (e.g., titanium complexes in ), whereas its methyl groups reduce electrophilicity compared to unsubstituted benzoic acid .

- 2,3-Disubstituted thiochromones () resist ring-opening reactions during chemical transformations, unlike flavones. This stability enhances their utility in drug design, with reported antimicrobial and anticancer activities .

Functional Versatility: Pyrazino-tetrazine derivatives () prioritize energy release (detonation velocity ~8–9 km/s) over thermal stability, whereas 2,3-DMBA is optimized for synthetic and catalytic applications .

Notes on Data Limitations and Conflicts

- Thermochemical data for 2,3-DMBA () are robust but lack direct comparators (e.g., 2,4-dimethylbenzoic acid).

- Biological activity data for thiochromones () are promising but require further in vivo validation.

- Pyrazino-tetrazine derivatives () prioritize energy metrics over safety, contrasting with 2,3-DMBA’s stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.